molecular formula C11H15N5Na2O11P2 B1140820 7n-Methyl-8-hydroguanosine-5'-diphosphate CAS No. 104809-16-7

7n-Methyl-8-hydroguanosine-5'-diphosphate

Cat. No. B1140820
CAS RN: 104809-16-7
M. Wt: 501.19
InChI Key:
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Description

7n-Methyl-8-hydroguanosine-5’-diphosphate is a purine ribonucleoside 5’-diphosphate having 7-methyl-7,8-dihydroguanine as the nucleobase . It belongs to the class of organic compounds known as purine ribonucleoside diphosphates .


Molecular Structure Analysis

The molecular formula of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C11H19N5O11P2 . Its exact mass is 459.06 and the molecular weight is 459.240 . The compound contains a total of 50 bonds, including 31 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The elemental composition of 7n-Methyl-8-hydroguanosine-5’-diphosphate is C, 28.77; H, 4.17; N, 15.25; O, 38.32; P, 13.49 . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1,8-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h4,6-7,10,17-18H,2-3H2,1H3,(H,23,24)(H2,20,21,22)(H3,12,13,14,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQODJOAVWUWVHJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909228
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7n-Methyl-8-hydroguanosine-5'-diphosphate

CAS RN

104809-16-7
Record name 7-Methylguanosine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-methyl-7,8-dihydroguanosine-5'-diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-imino-7-methyl-3,7,8,9-tetrahydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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